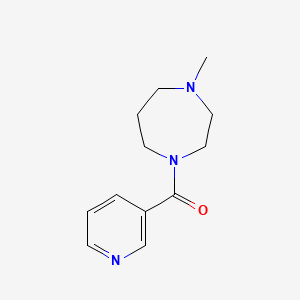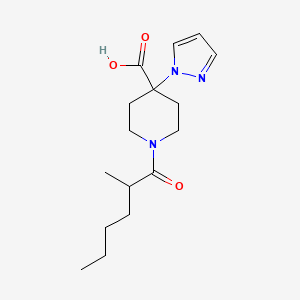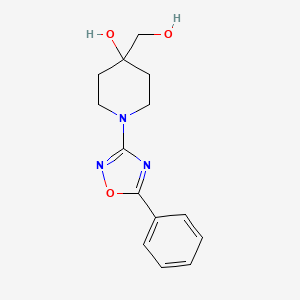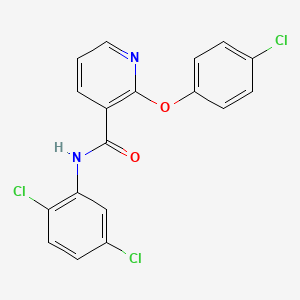![molecular formula C22H16N4O2 B5493298 3-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5493298.png)
3-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid is a complex organic compound that features a benzimidazole moiety fused with a pyrrole ring and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving appropriate precursors.
Coupling with Benzoic Acid: The final step involves coupling the benzimidazole-pyrrole intermediate with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: Various substitution reactions can be carried out on the benzimidazole and pyrrole rings to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology and Medicine
In biological and medicinal research, derivatives of benzimidazole are known for their antimicrobial, antiviral, and anticancer properties . This compound could potentially be explored for similar applications, particularly in drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as optical sensors and photovoltaic devices .
Mechanism of Action
The mechanism of action of 3-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and pyrrole moieties . These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and its derivatives are structurally related and have comparable chemical properties.
Uniqueness
What sets 3-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid apart is its unique combination of benzimidazole, pyrrole, and benzoic acid moieties.
Properties
IUPAC Name |
3-[2-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c1-14-7-8-19-20(10-14)25-21(24-19)16(13-23)12-18-6-3-9-26(18)17-5-2-4-15(11-17)22(27)28/h2-12H,1H3,(H,24,25)(H,27,28)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCKPJFDIAAYAR-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)
![4-(1H-imidazol-1-yl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5493259.png)
![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5493292.png)
![(1R*,2R*,6S*,7S*)-4-[4-(4-morpholinylcarbonyl)benzoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5493305.png)



![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)
